(S)-3-tert-Butyl-2,5-piperazinedione

Catalog No.
S755224
CAS No.
65050-07-9
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-tert-Butyl-2,5-piperazinedione

CAS Number

65050-07-9

Product Name

(S)-3-tert-Butyl-2,5-piperazinedione

IUPAC Name

(3S)-3-tert-butylpiperazine-2,5-dione

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1

InChI Key

OWQNUQNZSDAFHT-ZCFIWIBFSA-N

SMILES

CC(C)(C)C1C(=O)NCC(=O)N1

Canonical SMILES

CC(C)(C)C1C(=O)NCC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)NCC(=O)N1

(S)-3-tert-Butyl-2,5-piperazinedione (CAS 65050-07-9), also known as Cyclo(L-tert-Leu-Gly), is a conformationally rigid diketopiperazine (DKP) prominently utilized as a premium chiral building block and auxiliary precursor in asymmetric synthesis [1]. Derived from the non-natural amino acid L-tert-leucine, this compound is primarily procured for conversion into Schöllkopf-type bis-lactim ethers or for direct use as an azaenolate template [2]. Its defining procurement value lies in the extreme steric bulk of the tert-butyl group, which provides superior facial shielding during electrophilic additions compared to standard valine- or alanine-derived DKPs. Exhibiting high thermal stability (melting point ~300 °C) and robust chemical resilience, it is a critical raw material for the stereoselective industrial synthesis of non-proteinogenic α-amino acids, quaternary stereocenters, and complex pharmaceutical intermediates where >95% enantiomeric excess is mandatory [1].

Research Fit

Chiral auxiliary for Schöllkopf bislactim ether method
Enantioselective α-amino acid research context
Derived from L-tert-leucine; (S)-enantiomer stereochemical control

Substituting (S)-3-tert-Butyl-2,5-piperazinedione with the more common and less expensive (S)-3-isopropyl-2,5-piperazinedione (Cyclo(L-Val-Gly)) often leads to critical failures in downstream stereocontrol [1]. While valine-derived auxiliaries are suitable for basic alkylations, they frequently lack the necessary steric hindrance to effectively block the undesired diastereoface during complex cross-couplings, such as palladium-catalyzed arylations or additions to bulky electrophiles. This results in diminished diastereomeric ratios (dr) and increased susceptibility to competing side reactions, such as redox-aromatization of the pyrazine ring [1]. Furthermore, attempting to use linear dipeptide precursors instead of the pre-cyclized DKP fails entirely under the strong basic conditions (e.g., n-BuLi, LDA) required for azaenolate formation, leading to substrate degradation rather than controlled enolization [2]. Consequently, for high-value asymmetric syntheses, the specific tert-butyl DKP is non-replaceable.

Substitution Risk

Racemic or opposite enantiomer
May not provide the required (S)-enantiomer-dependent diastereoselectivity.
Smaller substituent analog (e.g., isopropyl)
Reduced steric bulk may lower diastereomeric excess in the Schöllkopf method.
Alternative 2,5-piperazinedione lacking tert-butyl
Conformational and steric differences may alter stereochemical outcome; verify for target application.

Diastereoselectivity in Asymmetric Arylation and Alkylation

The primary procurement driver for (S)-3-tert-Butyl-2,5-piperazinedione is its exceptional ability to direct stereochemistry. When converted to its bis-lactim ether and subjected to electrophilic addition, the bulky tert-butyl group provides superior facial selectivity. Comparative studies in palladium-catalyzed arylation demonstrate that the tert-leucine-derived auxiliary routinely achieves diastereomeric ratios (dr) of 98:2 [1]. In contrast, the standard valine-derived (isopropyl) auxiliary often yields significantly lower dr under identical standard ligand conditions, requiring highly specialized, custom-designed ligands to match the stereocontrol inherent to the tert-butyl system [1].

Evidence DimensionDiastereomeric ratio (dr) in cross-coupling/alkylation
Target Compound Datadr of 98:2 (using tert-leucine-derived bis-lactim ether)
Comparator Or BaselineLower dr (requiring specialized ligands to correct) for Valine-derived bis-lactim ether
Quantified DifferenceConsistently achieves >95% diastereomeric excess without custom ligands
ConditionsPalladium-catalyzed arylation / electrophilic addition of bis-lactim ethers

High baseline diastereoselectivity eliminates the need for expensive custom ligands or extensive downstream chiral chromatography, directly lowering the cost of goods in API synthesis.

Diastereoselectivity
Head-to-head
Target: >95% de Comparator: 52% de (isopropyl analog)
Reported diastereomeric excess context for bislactim ether alkylation.
Cross-study comparison; reaction conditions may influence outcome.

Resistance to Redox-Aromatization Side Reactions

During the synthesis of complex aryl-glycines via bis-lactim ether arylation, a major yield-limiting side reaction is the redox-aromatization of the dihydropyrazine ring into a fully aromatic pyrazine, which destroys the chiral center [1]. The extreme steric bulk of the tert-butyl group in (S)-3-tert-Butyl-2,5-piperazinedione derivatives sterically protects the ring system, significantly suppressing this aromatization pathway compared to less hindered analogs. When reacting with electron-deficient aryl halides, the tert-butyl auxiliary maintains high chemoselectivity and isolated yields (>90%), whereas less hindered auxiliaries suffer from substantial material loss to the dehalogenated arene and aromatized byproducts [1].

Evidence DimensionChemoselectivity and isolated yield
Target Compound Data>90% yield with minimal aromatization
Comparator Or BaselineSubstantial redox-aromatization material loss in less hindered (e.g., isopropyl) analogs
Quantified DifferenceSignificant reduction in byproduct formation, preserving the chiral auxiliary
ConditionsPd-catalyzed coupling with electron-deficient aryl halides

Maximizing chemoselectivity prevents the irreversible loss of the expensive chiral auxiliary and improves the overall atom economy of the synthetic route.

Specific rotation
Data to verify
+78±1° (c = 1%, AcOH) vs +29±2° (isopropyl)
Supports identity and enantiomeric purity assessment via polarimetry.
Source-free; confirm with certificate of analysis.

Thermal Stability and Metalation Processability

For industrial scale-up, the stability of the chiral template under harsh metalation conditions is critical. (S)-3-tert-Butyl-2,5-piperazinedione is a highly crystalline solid with a melting point of approximately 300 °C, reflecting a highly stable, hydrogen-bonded diketopiperazine core [1]. Unlike linear dipeptides (e.g., Boc-L-tert-Leu-Gly-OMe), which can undergo premature cleavage or epimerization when treated with strong bases like n-BuLi or LDA, the DKP ring is conformationally locked[2]. This allows for quantitative, clean deprotonation to form the bis-lactim ether or direct lithium azaenolate at low temperatures (-78 °C) without substrate degradation [2].

Evidence DimensionSubstrate integrity under strong basic metalation
Target Compound DataQuantitative enolization/alkylation without ring opening
Comparator Or BaselineLinear dipeptides (susceptible to base-catalyzed degradation/epimerization)
Quantified DifferenceNear 100% template survival vs. significant decomposition
ConditionsTreatment with n-BuLi or LDA at -78 °C to 0 °C

Ensures reliable, reproducible batch processing during the critical metalation step, preventing batch failure in large-scale asymmetric synthesis.

Purity tiers
Specification review
≥95% to ≥99.0% (CHN) offered; isopropyl analog typically ≥99.0% (HPLC)
Availability of multiple purity grades supports application-based selection.
Supplier COA review recommended for critical work.
Melting point
Reported
~300°C vs 256-262°C (isopropyl analog)
Reported thermal stability property; may inform storage and handling.
Standard determination; storage at 2-8°C still required.
Conformational rigidity
Class-level
tert-Butyl group enhances steric bulk relative to smaller substituents.
Supports conformational control context in asymmetric synthesis.
Class-level inference; compound-specific validation advised.

Synthesis of Non-Proteinogenic α-Amino Acids

Ideal for the commercial production of D- or L-configured unnatural amino acids (e.g., substituted tryptophans, aryl-glycines) where the tert-butyl group guarantees >96% ee after auxiliary cleavage [1].

Construction of Quaternary Stereocenters

The preferred chiral template for synthesizing α,α-disubstituted amino acids, as the extreme steric bulk of the tert-butyl group effectively controls the trajectory of the second electrophilic addition [2].

Pharmaceutical API Intermediate Manufacturing

Utilized in the synthesis of complex peptide mimetics and enzyme inhibitors (e.g., HDAC inhibitors) where strict stereochemical purity is mandated by regulatory agencies, and generic valine auxiliaries fail to meet dr specifications [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective amino acid synthesis
Chiral auxiliary with steric tert-butyl group
Diastereomeric excess in bislactim ether alkylation
Enantiomeric purity assessment
Reported specific rotation value
Optical rotation identity and purity control
Peptidomimetic scaffold studies
Sterically hindered DKP core
Conformational rigidity and steric effect context

XLogP3

0.5

Wikipedia

(S)-3-tert-Butyl-2,5-piperazinedione

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